molecular formula C5H6F2IN3 B11735798 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine

Cat. No.: B11735798
M. Wt: 273.02 g/mol
InChI Key: HZPRUYJXCWTPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of both difluoroethyl and iodine substituents on the pyrazole ring makes it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic difluoroethylation reactions, utilizing hypervalent iodine reagents to ensure high yield and purity. The process may be optimized for cost-effectiveness and scalability, ensuring that the reagents and conditions used are suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Coupling Reactions: The difluoroethyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield a variety of difluoroethylated pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by modulating lipophilicity and electronic properties . The iodine atom may also play a role in facilitating interactions with target molecules through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine stands out due to the combination of the difluoroethyl and iodine substituents, which confer unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H6F2IN3

Molecular Weight

273.02 g/mol

IUPAC Name

2-(2,2-difluoroethyl)-5-iodopyrazol-3-amine

InChI

InChI=1S/C5H6F2IN3/c6-3(7)2-11-5(9)1-4(8)10-11/h1,3H,2,9H2

InChI Key

HZPRUYJXCWTPRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1I)CC(F)F)N

Origin of Product

United States

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